molecular formula C16H15N3O2S B4194415 1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No. B4194415
M. Wt: 313.4 g/mol
InChI Key: UNJUMYAFCQFLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, material science, and agriculture. This compound is known for its unique chemical structure, which makes it an attractive target for researchers aiming to develop novel therapeutic agents and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Studies have shown that this compound can inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell proliferation and survival. Additionally, this compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and ultimately, apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and modulation of the immune system. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is its unique chemical structure, which makes it an attractive target for the design of novel therapeutic agents and materials. Additionally, this compound has also been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione. One potential direction is the development of this compound as a scaffold for the design of novel therapeutic agents targeting various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various scientific fields. Finally, research is needed to develop new methods for synthesizing this compound and improving its solubility in water, which could increase its potential applications in various experiments.

Scientific Research Applications

1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has also been investigated for its potential use as a scaffold for the design of novel therapeutic agents targeting various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15-12-13(11-7-4-8-22-11)18-19(14(12)16(21)17-15)9-10-5-2-1-3-6-10/h1-8,12-14,18H,9H2,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJUMYAFCQFLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CS4)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103730
Record name 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

CAS RN

1005122-85-9
Record name 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 2
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 3
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 4
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 5
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 6
1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

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